2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Description
The compound identified as “2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical substance with unique properties and applications. It is used in various scientific fields due to its specific chemical structure and reactivity.
Properties
IUPAC Name |
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3/c8-7-10-5-4(6(13)11-7)1-3(2-9-5)12(14)15/h1-2H,(H3,8,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYTIWVBSPYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)N=C(N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1C(=O)N=C(N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials and the use of advanced monitoring systems to maintain optimal reaction conditions. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution reactions can result in halogenated compounds.
Scientific Research Applications
2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: this compound is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
